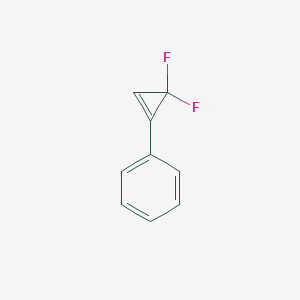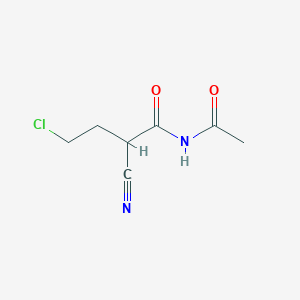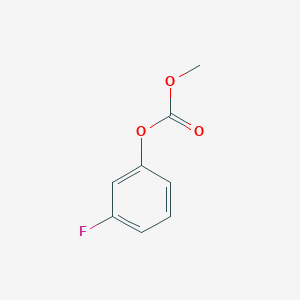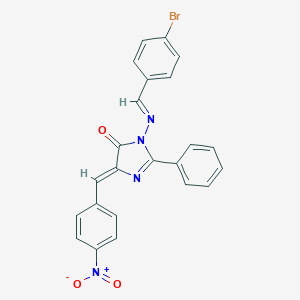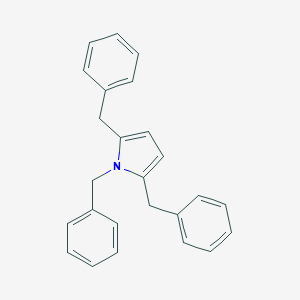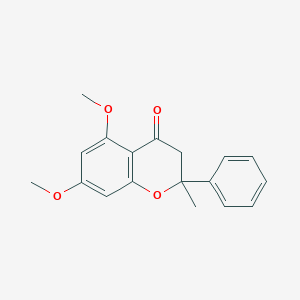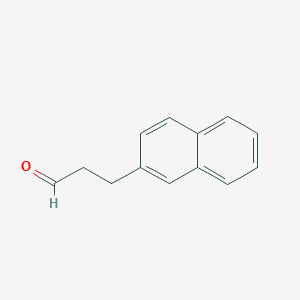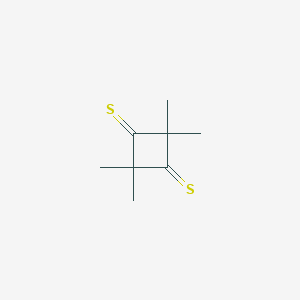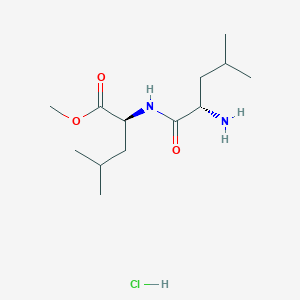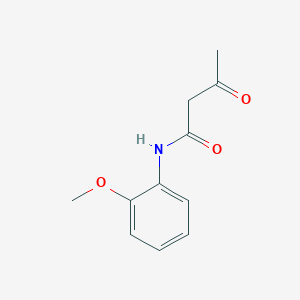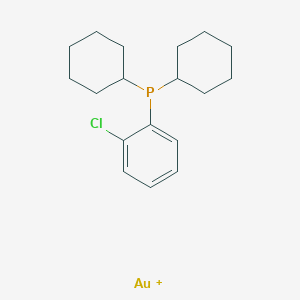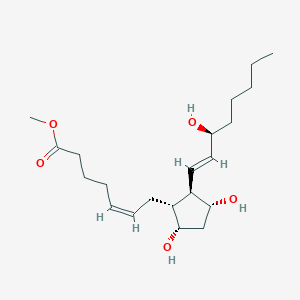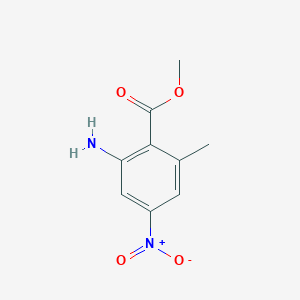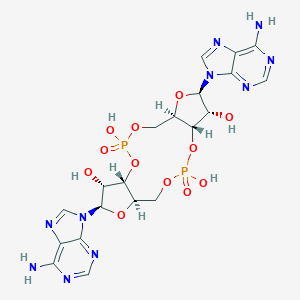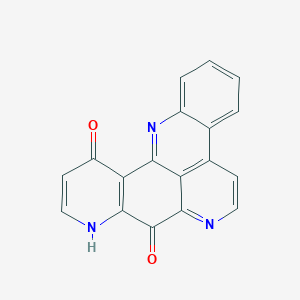
Meridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Meridine, also known as 2,5-dimethoxy-4-iodoamphetamine (DOI), is a psychedelic drug that belongs to the amphetamine class of compounds. It is a potent agonist of the serotonin 5-HT2A receptor and has been used in scientific research to study the effects of psychedelics on the brain.
Aplicaciones Científicas De Investigación
Antifungal Activity
Meridine, a polycyclic alkaloid derived from the marine sponge Corticium sp., demonstrates significant antifungal properties. Research has shown its effectiveness against various fungi including Candida albicans, Cryptococcus neoformans, Trichophyton mentagrophytes, and Epidermophyton floccosum. Its mechanism of action involves the inhibition of nucleic acid biosynthesis (McCarthy et al., 1992).
Antitumor Activities
Meridine and its analogues have been studied for their antitumor activities. A study synthesized 24 analogues of meridine and tested them on various human cancer cell lines, including glioblastomas and breast, colon, lung, prostate, and bladder cancers. Some of these compounds showed significantly higher in vitro antitumor activity than meridine, making them promising candidates for further pharmacological investigation (Delfourne et al., 2001).
Interaction with DNA
Meridine has been shown to stabilize G-quadruplexes and inhibit telomerase in vitro. It interacts with various DNA structures including duplexes, triplexes, and quadruplexes, exhibiting a preference for quadruplexes. This property makes meridine a strong telomerase inhibitor and potentially useful in antitumor applications (Guittat et al., 2005).
Propiedades
Número CAS |
129722-90-3 |
|---|---|
Nombre del producto |
Meridine |
Fórmula molecular |
C18H9N3O2 |
Peso molecular |
299.3 g/mol |
Nombre IUPAC |
6,10,20-triazapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2(7),4,9,11,13(21),14,16,18-nonaene-3,8-dione |
InChI |
InChI=1S/C18H9N3O2/c22-12-6-8-20-17-14(12)15-13-10(5-7-19-16(13)18(17)23)9-3-1-2-4-11(9)21-15/h1-8H,(H,20,22) |
Clave InChI |
QSJNAFJALFWFMT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O |
SMILES canónico |
C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=CC5=O |
Sinónimos |
meridine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



